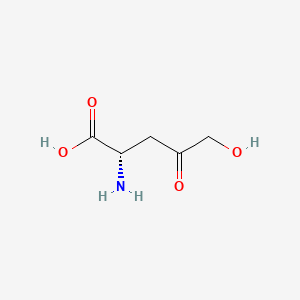

5-Hydroxy-4-oxonorvaline

Description

5-Hydroxy-4-oxonorvaline has been reported in Streptomyces akiyoshiensis with data available.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

117404-54-3 |

|---|---|

Formule moléculaire |

C5H9NO4 |

Poids moléculaire |

147.13 g/mol |

Nom IUPAC |

(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |

Clé InChI |

FRTKOPTWTJLHNO-BYPYZUCNSA-N |

SMILES isomérique |

C([C@@H](C(=O)O)N)C(=O)CO |

SMILES canonique |

C(C(C(=O)O)N)C(=O)CO |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Biosynthesis of 5-Hydroxy-4-oxonorvaline in Streptomyces

A Technical Overview for Researchers and Drug Development Professionals

Introduction

5-Hydroxy-4-oxonorvaline (HON), a non-proteinogenic amino acid produced by Streptomyces species such as Streptomyces akiyoshiensis, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for metabolic engineering efforts to improve production titers. This technical guide synthesizes the current knowledge on the biosynthesis of HON in Streptomyces, highlighting the established precursors and the proposed biochemical transformations, while also underscoring the significant gaps in our understanding of the specific enzymatic and genetic machinery involved.

The Core Biosynthetic Pathway: Precursor Studies

Seminal research utilizing ¹³C-labeled substrates has elucidated the primary building blocks of the HON molecule.[1] These studies have definitively shown that the carbon backbone of HON is derived from two key metabolic precursors:

-

A four-carbon unit originating from the citric acid cycle: Isotopic labeling experiments have demonstrated that aspartate serves as the direct four-carbon precursor for what will become the C1-C4 portion of the HON molecule.[1]

-

A two-carbon unit derived from acetate: The methyl carbon of acetate is incorporated to form the C5 carbon of HON.[1]

This foundational knowledge suggests a biosynthetic logic involving the condensation of an activated two-carbon unit with the four-carbon amino acid precursor.

Proposed Biosynthetic Mechanism

Based on the precursor incorporation studies, a plausible biosynthetic mechanism has been proposed. This hypothesis centers on a key carbon-carbon bond formation event:

A condensation reaction between an activated form of acetate, such as acetyl-CoA or malonyl-CoA , and the β-carboxyl group of aspartate .[1] This proposed step is analogous to condensation reactions observed in the biosynthesis of other natural products in Streptomyces.[1] Following this condensation, a subsequent oxidative decarboxylation is thought to occur, leading to the final this compound structure.

Unraveling the Genetic and Enzymatic Machinery: A Knowledge Gap

Despite the elucidation of the primary precursors and a proposed chemical logic, significant questions remain regarding the specific enzymes and the underlying genetic architecture responsible for HON biosynthesis. To date, a dedicated biosynthetic gene cluster (BGC) for this compound has not been identified or characterized in Streptomyces akiyoshiensis or other producing strains.

The key enzymatic steps that remain to be elucidated include:

-

The specific condensing enzyme: The identity of the enzyme responsible for the crucial condensation of the acetyl/malonyl-CoA with aspartate is unknown. This could potentially be a novel type of β-keto acid synthase or a related enzyme with unique substrate specificity.

-

Oxidative and decarboxylation steps: The enzymes catalyzing the subsequent oxidation and decarboxylation reactions have not been identified.

-

Regulatory elements: The mechanisms regulating the expression of the HON biosynthetic pathway are also yet to be discovered.

The absence of a known BGC hinders efforts to heterologously express the pathway for production optimization and to perform targeted gene knockouts to confirm the function of individual biosynthetic genes.

Future Directions and Research Opportunities

The biosynthesis of this compound presents a compelling area for future research. Key priorities should include:

-

Genome Mining: The sequencing of the Streptomyces akiyoshiensis genome and subsequent genome mining efforts are crucial for identifying the putative HON biosynthetic gene cluster. Bioinformatic analyses can search for gene clusters containing homologs to known condensing enzymes, aminotransferases, oxidoreductases, and other enzyme classes that would be expected to participate in the proposed pathway.

-

Biochemical Characterization: Once candidate genes are identified, their protein products can be expressed and biochemically characterized to confirm their enzymatic function and substrate specificity.

-

Genetic Manipulation: Targeted gene knockout studies in Streptomyces akiyoshiensis will be essential to definitively link a specific gene cluster to HON production.

Conclusion

The biosynthesis of this compound in Streptomyces is understood at the level of its metabolic precursors, with strong evidence pointing to a pathway involving the condensation of an acetate-derived unit with aspartate. However, the detailed enzymatic and genetic basis of this pathway remains an open question. Further research, leveraging modern genomics and biochemical techniques, is necessary to fully elucidate the biosynthetic machinery of this intriguing natural product. Such knowledge will be instrumental for unlocking its full potential in drug discovery and development.

Visualizing the Proposed Biosynthetic Logic

While the specific enzymes are unknown, the proposed flow of precursors into the HON molecule can be visualized.

References

5-Hydroxy-4-oxonorvaline: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-4-oxonorvaline (HON), also known as RI-331, is a potent antifungal agent with a unique enzyme-assisted suicide mechanism of action. This document provides a comprehensive technical overview of HON's core mechanism, focusing on its interaction with the fungal enzyme homoserine dehydrogenase (HSD). It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

This compound is a natural amino acid derivative isolated from Streptomyces sp. that has demonstrated significant in vitro and in vivo activity against a variety of fungal pathogens.[1] Its selective toxicity towards fungi is attributed to its specific targeting of an enzyme essential for fungal survival but absent in mammals, making it a promising candidate for antifungal drug development. This guide delineates the molecular basis of HON's antifungal properties.

Core Mechanism of Action: Suicide Inhibition of Homoserine Dehydrogenase

The primary molecular target of this compound is homoserine dehydrogenase (HSD) , a critical enzyme in the fungal biosynthetic pathway of threonine, an essential amino acid.[1][2] HON acts as an enzyme-assisted suicide inhibitor, meaning the enzyme itself catalyzes the conversion of HON into a reactive intermediate that covalently and irreversibly inactivates the enzyme.[1]

The mechanism unfolds in a series of steps:

-

Binding to the Active Site: HON, being structurally similar to the natural substrate of HSD, aspartate-semialdehyde, binds to the enzyme's active site.[2]

-

Enzyme-Catalyzed Adduct Formation: Within the active site, HSD facilitates a reaction between HON and the cofactor nicotinamide adenine dinucleotide (NAD+).

-

Covalent Modification: This enzymatic reaction results in the formation of a stable, covalent adduct between the C5 atom of HON and the C4 atom of the nicotinamide ring of NAD+.

-

Irreversible Inhibition: The formation of this bulky (HON*NAD)-adduct irreversibly blocks the active site of HSD, leading to the cessation of the threonine biosynthesis pathway.

This suicide inhibition mechanism explains the apparent paradox of HON's potent antifungal activity despite its relatively weak initial affinity for HSD in the steady state.

The Threonine Biosynthesis Pathway

The inhibition of HSD by HON disrupts the threonine biosynthesis pathway, which is crucial for protein synthesis and overall cellular function in fungi. The pathway is a prime target for antifungal agents as it is not present in mammals.

Caption: Fungal Threonine Biosynthesis Pathway and the point of HON inhibition.

Detailed Mechanism of HON-Mediated HSD Inhibition

The following diagram illustrates the enzyme-assisted suicide inhibition mechanism of HSD by HON.

Caption: HON and NAD+ form a covalent adduct in the HSD active site, leading to irreversible inhibition.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its target and its antifungal activity.

| Parameter | Value | Organism/Condition | Reference |

| Ki (steady-state) | 2 mM | Homoserine Dehydrogenase | |

| Ki (overall inactivation) | 2 µM | Homoserine Dehydrogenase | |

| Antifungal Activity | Effective | Cryptococcus neoformans | |

| Antifungal Activity | Effective | Cladosporium fulvum | |

| Protein Synthesis Inhibition | Significant | Saccharomyces cerevisiae |

Note on Ki values: The higher Ki value (2 mM) represents the initial, reversible binding affinity of HON to HSD. The lower value (2 µM) reflects the overall efficiency of the irreversible inactivation, highlighting the potent nature of the suicide inhibition mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of the HON-HSD Crystal Structure by X-ray Crystallography

This protocol outlines the general steps involved in determining the three-dimensional structure of the HSD enzyme in complex with HON and NAD+.

Caption: Experimental workflow for determining the crystal structure of the HON-HSD complex.

Methodology:

-

HSD Expression and Purification:

-

The gene encoding for HSD from a suitable fungal source (e.g., Saccharomyces cerevisiae) is cloned into an expression vector (e.g., pET vector) and transformed into a host organism (e.g., E. coli BL21(DE3)).

-

The host cells are cultured in a suitable medium (e.g., LB broth) and protein expression is induced (e.g., with IPTG).

-

Cells are harvested, lysed, and the HSD protein is purified using a series of chromatography steps (e.g., affinity chromatography using a His-tag, followed by ion-exchange and size-exclusion chromatography). Protein purity is assessed by SDS-PAGE.

-

-

Crystallization of the HSD-HON-NAD+ Complex:

-

The purified HSD is concentrated to a suitable concentration (e.g., 10 mg/mL).

-

The protein is incubated with a molar excess of HON and NAD+ to form the complex.

-

Crystallization trials are set up using the hanging-drop or sitting-drop vapor diffusion method, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

Crystals are grown to a suitable size for X-ray diffraction.

-

-

X-ray Diffraction Data Collection:

-

A single crystal is cryo-protected and mounted in a cryo-stream.

-

The crystal is exposed to a monochromatic X-ray beam (e.g., at a synchrotron source).

-

Diffraction patterns are collected as the crystal is rotated. The structure of the HON-HSD complex was determined to a resolution of 2.6 Å.

-

-

Structure Solution (Phasing):

-

The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).

-

-

Model Building and Refinement:

-

An initial atomic model of the protein-ligand complex is built into the electron density map.

-

The model is refined iteratively against the experimental diffraction data to improve the fit and geometric parameters.

-

-

Structure Validation and Analysis:

-

The final model is validated for its stereochemical quality and agreement with the experimental data.

-

The structure is analyzed to identify key interactions between HON, NAD+, and the HSD active site residues.

-

Mass Spectrometry for HON-NAD+ Adduct Identification

This protocol describes the use of mass spectrometry to confirm the formation of the covalent adduct between HON and NAD+.

Methodology:

-

In Vitro Adduct Formation:

-

Purified HSD is incubated with HON and NAD+ under conditions that favor enzymatic activity.

-

Control reactions are set up without the enzyme or without HON.

-

-

Protein Digestion:

-

The reaction mixture is treated with a protease (e.g., trypsin) to digest the HSD protein into smaller peptides.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated using liquid chromatography (LC).

-

The separated peptides are introduced into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

The mass spectrometer is operated in a data-dependent acquisition mode to acquire both the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and the fragmentation patterns of selected peptides (MS2 scan).

-

-

Data Analysis:

-

The MS data is searched against the known sequence of HSD, with a variable modification corresponding to the mass of the HON-NAD+ adduct on the active site peptide.

-

The identification of a peptide with the expected mass shift and a fragmentation pattern consistent with the adduct confirms the covalent modification.

-

Antifungal Susceptibility Testing

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of HON against fungal pathogens.

Methodology:

-

Preparation of Fungal Inoculum:

-

The fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans) is grown on a suitable agar medium.

-

A suspension of the fungal cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., using a spectrophotometer).

-

-

Broth Microdilution Assay:

-

A series of two-fold dilutions of HON are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

The standardized fungal inoculum is added to each well.

-

Positive (no drug) and negative (no fungus) controls are included.

-

-

Incubation and MIC Determination:

-

The microtiter plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of HON that causes a significant inhibition of fungal growth, as observed visually or by measuring the optical density.

-

Conclusion

This compound employs a sophisticated enzyme-assisted suicide mechanism to irreversibly inhibit homoserine dehydrogenase, a key enzyme in the fungal threonine biosynthesis pathway. This targeted action, specific to a pathway absent in mammals, underscores its potential as a selective and potent antifungal agent. The detailed understanding of its mechanism of action, supported by structural and biochemical data, provides a solid foundation for the further development of HON and its derivatives as novel therapeutics for the treatment of fungal infections.

References

An In-depth Technical Guide to the Biological Activity of 5-Hydroxy-4-oxonorvaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-oxonorvaline (HON), a naturally occurring non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent and specific biological activity. This technical guide provides a comprehensive overview of the current understanding of HON's mechanism of action, its quantitative biological activities, and the experimental methodologies used to elucidate these properties. Primarily recognized for its antifungal properties, HON acts as a powerful suicide inhibitor of homoserine dehydrogenase (HSD), a critical enzyme in the amino acid biosynthetic pathways of fungi and bacteria, but absent in mammals, making it an attractive target for antimicrobial drug development. This document collates available data on its inhibitory kinetics, antifungal efficacy, and the downstream consequences of its enzymatic inhibition. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to facilitate further research and development in this promising area.

Introduction

This compound (HON), also known as (S)-2-amino-5-hydroxy-4-oxopentanoic acid, is an unusual amino acid first isolated from Streptomyces akiyoshiensis. Its structure, featuring a reactive γ-keto-α-amino acid moiety, is central to its biological function. The primary and most studied biological activity of HON is its potent antifungal action, which stems from the irreversible inhibition of homoserine dehydrogenase (HSD). HSD is a key enzyme in the aspartate pathway, responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in fungi and bacteria. The absence of this pathway in mammals makes HSD an ideal target for the development of selective antimicrobial agents with potentially low host toxicity. This guide will delve into the molecular basis of HON's activity, present quantitative data on its efficacy, and provide detailed experimental frameworks for its study.

Mechanism of Action: Suicide Inhibition of Homoserine Dehydrogenase

The principal molecular target of this compound is homoserine dehydrogenase (HSD; EC 1.1.1.3). HON functions as an enzyme-assisted suicide inhibitor, a class of inhibitors that are catalytically converted by their target enzyme into a reactive species that irreversibly inactivates the enzyme.

The mechanism of inhibition involves the enzyme-dependent formation of a covalent adduct between the C5 atom of HON and the C4 atom of the nicotinamide ring of the cofactor NAD⁺. This process effectively sequesters the enzyme in an inactive state, leading to the blockade of the aspartate biosynthetic pathway and subsequent cell death due to amino acid starvation. While HON exhibits a relatively weak affinity for HSD in the steady state, with a reported Kᵢ of approximately 2 mM for some fungal HSDs, its potent in vitro and in vivo antifungal activity is a direct consequence of this irreversible inactivation mechanism.[1][2] In contrast, a much tighter binding with a Kᵢ of 2 µM has been reported for the HSD from Streptomyces sp.[2]

Signaling Pathway: Aspartate Biosynthesis and its Inhibition

The inhibition of HSD by HON disrupts the normal flow of metabolites through the aspartate biosynthetic pathway. This pathway is crucial for the synthesis of several essential amino acids. The diagram below illustrates the position of HSD in this pathway and the point of inhibition by HON.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Enzyme Inhibition Kinetics

| Enzyme Target | Organism Source | Inhibitor | Inhibition Type | Kᵢ Value | Reference(s) |

| Homoserine Dehydrogenase (HSD) | Fungal species | HON | Suicide (Irreversible) | ~2 mM (steady-state) | [1][2] |

| Homoserine Dehydrogenase (HSD) | Streptomyces sp. | HON | Competitive (Irreversible) | 2 µM |

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

While direct MIC values for this compound against a broad range of fungal pathogens are not extensively reported in readily accessible literature, studies on dipeptide derivatives of HON (HONV-dipeptides) provide an indication of its potential antifungal efficacy. These dipeptides are taken up by fungal cells and intracellularly cleaved to release active HON.

| Fungal Species | Compound | MIC Range (µg/mL) | Reference(s) |

| Candida species | HONV-dipeptides | 32 - 64 |

Note: Further research is required to establish a comprehensive MIC profile for pure this compound against a wider array of fungal pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Homoserine Dehydrogenase (HSD) Inhibition Assay

This protocol is adapted from standard enzymatic assays for dehydrogenases and is tailored for assessing the inhibitory activity of HON.

Objective: To determine the kinetic parameters of HSD inhibition by HON.

Materials:

-

Purified fungal or bacterial Homoserine Dehydrogenase (HSD)

-

L-Aspartate-β-semialdehyde (substrate)

-

NADH or NADPH (cofactor)

-

This compound (inhibitor)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of HON in the assay buffer.

-

In a 96-well UV-transparent microplate, prepare reaction mixtures containing assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of HON. Include a control with no inhibitor.

-

Pre-incubate the enzyme with HON and NADH for various time points to assess time-dependent inactivation, a characteristic of suicide inhibition.

-

Initiate the reaction by adding the substrate, L-aspartate-β-semialdehyde, to a final concentration near its Kₘ value.

-

Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reciprocal of the initial velocity versus the reciprocal of the substrate concentration (Lineweaver-Burk plot) at different HON concentrations to determine the type of inhibition and the inhibition constants (Kᵢ and kᵢₙₐcₜ).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general guidelines for antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) of HON.

Objective: To determine the MIC of HON against pathogenic fungal strains.

Materials:

-

Pure this compound

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (530 nm)

Procedure:

-

Prepare a stock solution of HON in a suitable solvent (e.g., water or DMSO) and then dilute it in RPMI-1640 medium.

-

Perform serial two-fold dilutions of HON in the 96-well plates containing RPMI-1640 medium.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL for yeasts, 0.4-5 x 10⁴ conidia/mL for molds).

-

Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

-

The MIC is determined as the lowest concentration of HON that causes a significant inhibition of visible growth compared to the drug-free control well. For quantitative assessment, the absorbance at 530 nm can be read, and the MIC₉₀ (90% inhibition) can be calculated.

Murine Model of Systemic Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of HON in a mouse model of disseminated candidiasis.

Objective: To assess the therapeutic efficacy of HON in treating systemic Candida albicans infection in mice.

Materials:

-

This compound formulated for in vivo administration

-

Candida albicans strain

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c)

-

Sterile saline

-

Materials for intravenous injection and organ harvesting

Procedure:

-

Infection: Infect mice via tail vein injection with a lethal or sublethal dose of Candida albicans (e.g., 1 x 10⁶ CFU/mouse).

-

Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with HON administered via a suitable route (e.g., intraperitoneal or intravenous). A vehicle control group and a positive control group (e.g., treated with fluconazole) should be included.

-

Monitoring: Monitor the mice daily for signs of morbidity and mortality for a predetermined period (e.g., 21 days).

-

Fungal Burden Assessment: At specific time points or at the end of the study, euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, brain) and homogenize them in sterile saline.

-

Plate serial dilutions of the organ homogenates onto appropriate agar plates (e.g., Sabouraud Dextrose Agar) to determine the fungal burden (CFU/gram of tissue).

-

Data Analysis: Compare the survival rates and organ fungal burdens between the HON-treated, vehicle control, and positive control groups to evaluate the efficacy of HON.

Downstream Cellular Effects and Signaling

The inhibition of homoserine dehydrogenase by this compound leads to a cascade of downstream cellular effects primarily stemming from the depletion of essential amino acids. The immediate consequence is the cessation of protein synthesis due to the lack of threonine, isoleucine, and methionine. This triggers a cellular stress response.

In yeast, amino acid starvation is known to activate the General Amino Acid Control (GAAC) pathway, orchestrated by the master regulator Gcn4. While not directly studied with HON, it is plausible that HSD inhibition would lead to the activation of this pathway as the cell attempts to upregulate amino acid biosynthesis to counteract the deficit. However, with HSD irreversibly blocked, this response would be futile.

The long-term consequence of this metabolic blockade is the induction of apoptosis or other forms of programmed cell death. The depletion of essential amino acids can lead to the accumulation of uncharged tRNAs, which is a potent signal for cell cycle arrest and the initiation of cell death pathways.

Chemical Synthesis

The availability of pure this compound is crucial for conducting biological studies. While it is a natural product, chemical synthesis provides a reliable and scalable source. Several synthetic routes have been reported. One common approach involves the nucleophilic ring-opening of activated β-lactams. A detailed, citable protocol for the synthesis of optically pure L-HON would typically involve multiple steps starting from a chiral precursor to ensure the correct stereochemistry, which is critical for its biological activity. Researchers are directed to specialized organic chemistry literature for detailed synthetic protocols.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel antifungal agents. Its specific mechanism of action, targeting a validated enzyme that is absent in humans, offers a significant therapeutic window. The current body of research has firmly established its mode of action as a suicide inhibitor of homoserine dehydrogenase.

However, several areas warrant further investigation. A comprehensive profiling of its antifungal spectrum against a wide range of clinically relevant and drug-resistant fungal isolates is essential. Detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its potential for in vivo applications. Furthermore, exploring the downstream cellular and signaling consequences of HSD inhibition could reveal additional vulnerabilities in fungal pathogens that could be exploited therapeutically. The development of more efficient and scalable synthetic routes will also be critical for advancing HON from a research tool to a potential clinical candidate. The unique properties of this compound make it a subject of continued interest and a promising scaffold for the design of next-generation antifungal drugs.

References

Discovery and Isolation of 5-Hydroxy-4-oxonorvaline: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-oxonorvaline (HON), also known as the antifungal antibiotic RI-331, is a naturally occurring amino acid with potent and selective activity against pathogenic fungi. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this promising therapeutic agent. We detail the fermentation process of the producing organism, Streptomyces akiyoshiensis, and present a step-by-step protocol for the isolation and purification of HON from culture broth. Furthermore, this guide summarizes the key physicochemical properties of the compound and elucidates its mechanism of action, which involves the targeted inhibition of homoserine dehydrogenase, a crucial enzyme in fungal amino acid biosynthesis. This targeted action disrupts protein synthesis, ultimately leading to fungal cell death. The information compiled herein serves as a valuable resource for researchers engaged in natural product discovery, antifungal drug development, and the study of novel antimicrobial mechanisms.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for the discovery of new therapeutics. This compound (HON), a non-proteinogenic amino acid, represents a significant discovery in this field. Initially identified as antibiotic RI-331, this compound is produced by the actinomycete Streptomyces akiyoshiensis.[1] It exhibits potent antifungal activity with a selective mechanism of action, making it an attractive candidate for further development. This guide provides a detailed technical overview of the discovery and isolation of HON, its physicochemical properties, and its biological activity.

Physicochemical Properties of this compound

A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₄ | [PubChem CID: 160754] |

| Molecular Weight | 147.13 g/mol | [PubChem CID: 160754] |

| IUPAC Name | (2S)-2-amino-5-hydroxy-4-oxopentanoic acid | [PubChem CID: 160754] |

| Synonyms | RI-331, Antibiotic RI-331, HON | [PubChem CID: 160754] |

| Appearance | Colorless needles | Not explicitly stated, inferred from typical purified small molecules |

| Solubility | Soluble in water | Inferred from its polar structure |

Discovery and Isolation

The discovery of this compound was the result of a screening program for antifungal antibiotics from Streptomyces species. The producing organism, Streptomyces akiyoshiensis, was identified as a source of this novel compound.

Fermentation of Streptomyces akiyoshiensis

While the seminal publication by Yamaguchi et al. (1988) does not provide a detailed fermentation protocol, subsequent studies on the biosynthesis of HON by White et al. offer insights into the cultivation of S. akiyoshiensis. The following is a generalized protocol based on common practices for Streptomyces fermentation for the production of secondary metabolites.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments of S. akiyoshiensis into a seed medium and incubating for 2-3 days at 28-30°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.

-

Fermentation Conditions: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation to ensure sufficient oxygen supply for microbial growth and secondary metabolite production.

-

Monitoring: The production of HON can be monitored throughout the fermentation process using a bioassay against a susceptible fungal strain (e.g., Saccharomyces cerevisiae) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of HON from the fermentation broth involves a multi-step purification process to remove cellular debris, media components, and other secondary metabolites. The following protocol is a representative procedure based on established methods for the purification of polar, water-soluble small molecules from microbial cultures.

Experimental Protocol: Isolation and Purification

-

Harvest and Clarification: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The resulting clarified supernatant contains the crude HON.

-

Ion-Exchange Chromatography (Capture Step): The clarified supernatant is applied to a cation-exchange chromatography column (e.g., Dowex 50W-X8, H+ form). HON, being an amino acid, will bind to the resin. The column is washed with deionized water to remove unbound impurities. HON is then eluted with a dilute base, such as 2 M ammonium hydroxide.

-

Adsorption Chromatography (Intermediate Purification): The eluate from the ion-exchange step is concentrated under reduced pressure and then applied to an activated carbon column. The column is washed with water, and HON is subsequently eluted with aqueous methanol.

-

Gel Filtration Chromatography (Polishing Step): The active fractions from the adsorption chromatography step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-10) using water as the eluent. This step separates HON from other small molecules based on size.

-

Crystallization: The purified fractions containing HON are pooled and concentrated. Crystallization is induced by the addition of a suitable anti-solvent, such as ethanol or acetone, to yield pure this compound as colorless needles.

Workflow for the Isolation and Purification of this compound

Caption: A flowchart illustrating the major steps in the isolation and purification of this compound from the fermentation broth of Streptomyces akiyoshiensis.

Mechanism of Antifungal Action

The antifungal activity of this compound stems from its ability to selectively inhibit protein synthesis in fungi.[2] This is achieved through the specific targeting of an enzyme in the aspartate biosynthetic pathway, which is essential for the production of several amino acids in fungi but is absent in mammals.

The primary molecular target of HON is homoserine dehydrogenase .[2] This enzyme catalyzes the conversion of aspartate-semialdehyde to homoserine, a key intermediate in the biosynthesis of threonine, isoleucine, and methionine. By inhibiting homoserine dehydrogenase, HON effectively depletes the intracellular pools of these essential amino acids. The lack of these crucial building blocks leads to a cessation of protein synthesis, resulting in the inhibition of fungal growth and proliferation.[2] This targeted mechanism of action contributes to the selective toxicity of HON towards fungal cells, presenting a significant advantage for its potential therapeutic use.

Signaling Pathway of this compound's Antifungal Activity

Caption: The proposed mechanism of action for this compound, illustrating the inhibition of homoserine dehydrogenase in the fungal aspartate biosynthetic pathway.

Conclusion

This compound represents a compelling natural product with significant potential as a novel antifungal agent. Its discovery from Streptomyces akiyoshiensis and its unique mechanism of action, targeting an essential fungal metabolic pathway, highlight the continued importance of microbial sources for drug discovery. The detailed methodologies for fermentation and purification provided in this guide, along with the comprehensive summary of its properties and biological activity, offer a valuable resource for the scientific community. Further research into the optimization of its production, preclinical evaluation, and exploration of its therapeutic applications is warranted to fully realize the potential of this promising antifungal compound.

References

An In-depth Technical Guide to 5-Hydroxy-4-oxonorvaline: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-hydroxy-4-oxonorvaline, a naturally occurring amino acid with notable antifungal activity. The information is curated for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound, also known as HON, is a non-proteinogenic α-amino acid.[1] Its chemical identity is well-established and characterized by several key identifiers.

The systematic IUPAC name for this compound is (2S)-2-amino-5-hydroxy-4-oxopentanoic acid .[2] It possesses a stereocenter at the α-carbon, with the naturally occurring and biologically active form being the (S)-enantiomer.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-hydroxy-4-oxopentanoic acid |

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| Canonical SMILES | C(--INVALID-LINK--N)C(=O)CO |

| InChI Key | FRTKOPTWTJLHNO-BYPYZUCNSA-N |

| CAS Number | 26911-39-7 |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 147.13 g/mol [2] |

| XLogP3-AA (Predicted) | -2.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 147.053158 g/mol |

| Topological Polar Surface Area | 101 Ų |

Experimental Data and Protocols

Synthesis and Isolation

Biosynthesis: this compound is a natural product isolated from the bacterium Streptomyces akiyoshiensis.[3] Studies utilizing ¹³C-labeled substrates have elucidated its biosynthetic pathway. The molecule is formed from precursors derived from the citric acid cycle, specifically a four-carbon unit from aspartate and a two-carbon unit from the methyl carbon of acetate.[3]

References

Natural Sources of 5-hydroxy-4-oxonorvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-4-oxonorvaline (HON), also known as the antibiotic RI-331, is a naturally occurring, non-proteinogenic amino acid with significant antifungal properties.[1][2] Its unique mechanism of action, targeting an enzyme essential for fungal survival but absent in mammals, makes it a compound of considerable interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources of HON, its biosynthesis, and detailed methodologies for its isolation and characterization.

Natural Provenance

The primary and most well-documented natural source of this compound is the Gram-positive, filamentous bacterium of the genus Streptomyces. Specifically, it has been isolated from the culture broth of Streptomyces akiyoshiensis and another strain identified as Streptomyces sp. RI-331 .[3] These soil-dwelling microorganisms are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of this compound

The biosynthetic pathway of HON in Streptomyces akiyoshiensis has been elucidated through isotopic labeling studies. The molecule is assembled from precursors derived from central carbon metabolism.

Precursors:

-

Aspartate: Provides a four-carbon backbone (C-1 to C-4).

-

Acetate: The methyl carbon of acetate is incorporated to form the fifth carbon (C-5).

A proposed biosynthetic pathway involves the condensation of acetyl-CoA or malonyl-CoA with the β-carboxyl group of aspartate, followed by subsequent oxidative decarboxylation. This pathway shares similarities with the biosynthesis of other natural products, such as carbapenem antibiotics.

Caption: Proposed Biosynthetic Pathway of this compound.

Biological Activity and Mechanism of Action

HON exhibits potent antifungal activity against a range of pathogenic fungi, including Saccharomyces cerevisiae.[1] Its mode of action is highly specific and has been characterized as "enzyme-assisted suicide."[4]

Target Enzyme: Homoserine Dehydrogenase (HSD)

HSD is a crucial enzyme in the aspartate metabolic pathway, which is responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in fungi, bacteria, and plants. Notably, this pathway is absent in mammals, making HSD an attractive target for selective antifungal drugs.

Inhibition Mechanism: HON acts as a potent and irreversible inhibitor of HSD. Inside the fungal cell, HON enters the active site of HSD and, in an enzyme-dependent reaction, forms a covalent adduct with the nicotinamide adenine dinucleotide (NAD+) cofactor. This adduct remains tightly bound to the enzyme, leading to its inactivation and the subsequent depletion of essential amino acids, ultimately inhibiting protein synthesis and causing cell death.

References

- 1. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RI-331, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy-4-oxonorvaline: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-4-oxonorvaline (HON), also known as the natural product RI-331, is an amino acid antibiotic with demonstrated potent antifungal activity.[1][2] Isolated from Streptomyces akiyoshiensis, HON has garnered significant interest as a potential therapeutic agent due to its unique mechanism of action that offers selectivity against fungal pathogens.[1][2] This technical guide provides a comprehensive overview of the current knowledge on HON, focusing on its antifungal properties, mechanism of action, and the experimental methodologies used for its characterization.

Antifungal Activity

| Fungal Species | Strain | MIC Range (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Data not available | |

| Aspergillus fumigatus | ATCC 204305 | Data not available | |

| Cryptococcus neoformans | H99 | Data not available | |

| Candida glabrata | ATCC 90030 | Data not available | |

| Candida krusei | ATCC 6258 | Data not available |

Mechanism of Action: Inhibition of Homoserine Dehydrogenase

The primary antifungal target of HON is homoserine dehydrogenase (HSD), a crucial enzyme in the biosynthetic pathway of the aspartate family of amino acids (threonine, isoleucine, and methionine) in fungi. This pathway is essential for fungal survival and is absent in mammals, making HSD an attractive target for selective antifungal therapy.

HON acts as a suicide inhibitor of HSD. The inhibition process is enzyme-assisted, where HSD itself catalyzes the formation of a covalent adduct between HON and the cofactor NAD+. This irreversible inactivation of HSD leads to the depletion of essential amino acids, subsequently inhibiting protein synthesis and resulting in fungal cell death.

Signaling Pathway of HON's Antifungal Action

Caption: Mechanism of action of this compound (HON).

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of HON against various fungal isolates.

1. Preparation of Fungal Inoculum:

-

Fungal isolates (Candida spp., Cryptococcus spp.) are subcultured on Sabouraud Dextrose Agar plates and incubated at 30°C for 24-48 hours.

-

A suspension of the fungal culture is prepared in sterile saline.

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of HON Dilutions:

-

A stock solution of HON is prepared in a suitable solvent (e.g., water or DMSO).

-

Serial two-fold dilutions of HON are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

The prepared fungal inoculum is added to each well of the microtiter plate containing the HON dilutions.

-

A growth control (inoculum without HON) and a sterility control (medium without inoculum) are included.

-

The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of HON that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Homoserine Dehydrogenase (HSD) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of HON against HSD.

1. Reagents and Buffers:

-

Assay buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate: L-homoserine.

-

Cofactor: NAD+.

-

Enzyme: Purified fungal homoserine dehydrogenase.

-

Inhibitor: this compound (HON).

2. Assay Procedure:

-

The reaction mixture is prepared in a cuvette containing the assay buffer, L-homoserine, and NAD+.

-

Various concentrations of HON are added to the reaction mixture.

-

The reaction is initiated by the addition of the HSD enzyme.

-

The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

3. Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition is calculated for each HON concentration relative to a control reaction without the inhibitor.

-

The IC50 value (the concentration of HON that causes 50% inhibition of HSD activity) can be determined by plotting the percentage of inhibition against the logarithm of the HON concentration.

Experimental and Drug Discovery Workflow

The discovery and characterization of a novel antifungal agent like HON from a natural source typically follows a structured workflow.

Caption: General workflow for antifungal drug discovery from natural products.

References

- 1. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RI-331, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme-assisted suicide: molecular basis for the antifungal activity of this compound by potent inhibition of homoserine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 5-Hydroxy-4-oxonorvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the antifungal agent 5-hydroxy-4-oxonorvaline. The information is compiled from seminal works on its synthesis and biological mechanism of action, offering a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | D₂O | 4.45 | dd | 8.3, 4.4 | H-2 |

| ¹H | D₂O | 3.25 | dd | 18.1, 4.4 | H-3a |

| ¹H | D₂O | 3.08 | dd | 18.1, 8.3 | H-3b |

| ¹H | D₂O | 4.70 | s | - | H-5 |

| ¹³C | D₂O | 172.5 | - | - | C-1 |

| ¹³C | D₂O | 55.8 | - | - | C-2 |

| ¹³C | D₂O | 42.1 | - | - | C-3 |

| ¹³C | D₂O | 210.2 | - | - | C-4 |

| ¹³C | D₂O | 73.9 | - | - | C-5 |

Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z | Fragment |

| FAB | Positive | 148.0610 | [M+H]⁺ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H and N-H stretch (from carboxylic acid and amine) |

| 1730 | Strong | C=O stretch (ketone) |

| 1640 | Strong | C=O stretch (carboxylic acid) |

Note: Specific peak values from primary literature are limited; assignments are based on characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Data on the UV-Vis absorption spectrum for isolated this compound is not extensively detailed in the primary literature reviewed.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of optically pure L-5-hydroxy-4-oxonorvaline can be achieved through a multi-step process starting from L-aspartic acid. A key transformation involves the nucleophilic ring-opening of a β-lactam intermediate.

Materials:

-

N-((t-Butoxy)carbonyl)-L-aspartic acid β-tert-butyl ester

-

Trimethylsulfoxonium ylide

-

Various organic solvents (e.g., THF, DMSO)

-

Reagents for protection and deprotection of functional groups

Procedure (Summarized):

-

β-Lactam Formation: The starting material, a protected L-aspartic acid derivative, is converted to a corresponding β-lactam.

-

Ring Opening: The β-lactam is subjected to nucleophilic attack by trimethylsulfoxonium ylide. This step is crucial for introducing the carbon framework necessary for the final product.

-

Functional Group Manipulation: Subsequent steps involve the modification of the side chain and deprotection of the amino and carboxyl groups to yield the final product, L-5-hydroxy-4-oxonorvaline.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse programs are used to obtain one-dimensional spectra. For structural confirmation, two-dimensional experiments like COSY and HSQC can be employed.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable matrix for Fast Atom Bombardment (FAB) mass spectrometry.

-

Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mechanism of Action and Relevant Pathways

This compound exerts its antifungal activity through the potent inhibition of homoserine dehydrogenase (HSD), a key enzyme in the biosynthetic pathway of several essential amino acids in fungi.[1]

Antifungal Mechanism of this compound

The following diagram illustrates the mechanism of action of this compound.

References

"physical and chemical properties of 5-hydroxy-4-oxonorvaline"

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-oxonorvaline (HON), also known as antibiotic RI-331, is a naturally occurring non-proteinogenic amino acid with significant antifungal properties.[1] Isolated from the fermentation broth of Streptomyces akiyoshiensis, this compound has garnered interest within the scientific community for its unique mechanism of action and potential as a lead compound in the development of novel antifungal therapeutics.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, mechanism of action, and relevant experimental methodologies.

Physical and Chemical Properties

This compound is a small molecule with a defined stereochemistry that is crucial for its biological activity.[2] Its structure features a chiral center at the alpha-carbon, a keto group at the fourth position, and a terminal hydroxyl group. These functional groups contribute to its reactivity and solubility characteristics. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-5-hydroxy-4-oxopentanoic acid | [1][3] |

| Synonyms | 5-hydroxy-4-oxo-L-norvaline, Antibiotic RI-331 | |

| CAS Number | 26911-39-7 | |

| Molecular Formula | C5H9NO4 | |

| Molecular Weight | 147.13 g/mol | |

| Melting Point | 100°C (decomposes) | |

| Boiling Point | 363.8 ± 37.0 °C at 760 mmHg (Predicted) | |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |

| XLogP3-AA | -4.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 147.05315777 Da | |

| Canonical SMILES | C(C(C(=O)O)N)C(=O)CO | |

| InChI Key | FRTKOPTWTJLHNO-BYPYZUCNSA-N |

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal activity against a range of fungal pathogens. Its primary mechanism of action is the inhibition of protein biosynthesis.

Inhibition of Homoserine Dehydrogenase

The molecular target of HON has been identified as homoserine dehydrogenase (HSD), a key enzyme in the biosynthetic pathway of aspartate-derived amino acids, including threonine, isoleucine, and methionine. This pathway is essential for fungi but absent in mammals, making HSD an attractive target for selective antifungal agents.

The inhibitory action of HON on HSD is a fascinating example of "enzyme-assisted suicide." Despite a relatively weak initial affinity for the enzyme, HON undergoes an enzyme-dependent transformation within the active site. This leads to the formation of a covalent adduct between the C5 of HON and the C4 of the nicotinamide ring of the NAD+ cofactor. This irreversible modification effectively inactivates the enzyme, halting the production of essential amino acids and ultimately leading to fungal cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Biosynthesis and Purification

Purification of HON from the culture broth of S. akiyoshiensis typically involves an anion-exchange chromatography step. This method effectively separates HON from other acidic amino acids present in the supernatant.

Caption: General workflow for the isolation of this compound.

Homoserine Dehydrogenase Activity Assay

A key experiment to characterize the inhibitory effect of this compound is the homoserine dehydrogenase (HSD) activity assay. The activity of HSD can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the NAD(P)H cofactor.

Principle: The assay measures the rate of NAD(P)H consumption in the reductive reaction from L-aspartic 4-semialdehyde to L-homoserine, or the rate of NAD(P)H production in the oxidative reaction from L-homoserine to L-aspartic 4-semialdehyde.

Typical Reaction Mixture (Reductive Direction):

-

Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

NAD(P)H

-

L-aspartic 4-semialdehyde (substrate)

-

Homoserine dehydrogenase (enzyme)

-

Inhibitor (this compound) at various concentrations

Procedure:

-

Prepare a reaction mixture containing buffer, NAD(P)H, and the inhibitor at the desired concentration.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value of the inhibitor by measuring the reaction rates at various inhibitor concentrations.

Spectral Data

Detailed, publicly available, and fully interpreted NMR, IR, and mass spectra for this compound are limited. However, based on its known structure, the expected spectral features can be predicted.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the alpha-proton, the two sets of methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The spectrum would display five distinct carbon signals, including those for the carboxyl, keto, hydroxyl-bearing, and the two methylene carbons, as well as the alpha-carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, N-H stretching of the amine group, and a prominent C=O stretching vibration from the ketone and carboxylic acid functionalities.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and ammonia, as well as cleavage adjacent to the carbonyl groups.

Conclusion

This compound represents a promising antifungal agent with a well-defined and selective mechanism of action. Its inhibition of homoserine dehydrogenase, an essential enzyme in fungal metabolic pathways not present in humans, makes it an attractive candidate for further investigation and development. This technical guide provides a foundational understanding of its key properties and biological activities to aid researchers in their exploration of this intriguing natural product. Further research is warranted to develop scalable synthetic routes and to fully elucidate its potential in preclinical and clinical settings.

References

- 1. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid|CAS 53363-45-4 [benchchem.com]

- 3. Targeting the Homoserine Dehydrogenase of Paracoccidioides Species for Treatment of Systemic Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of 5-Hydroxy-4-oxonorvaline (HON) for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-4-oxonorvaline (HON) is a naturally occurring amino acid analogue with significant potential in neuroscience research. It has been identified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making HON a valuable tool for studying these processes and for the early stages of drug discovery. This document provides detailed protocols for the chemical synthesis of racemic HON, its purification, and its characterization. Furthermore, it outlines key application notes and experimental protocols for investigating its activity as an NMDA receptor antagonist.

Chemical Synthesis of (±)-5-Hydroxy-4-oxonorvaline

The following protocol is adapted from the facile synthesis of γ-oxo-α-amino acids developed by Mooiweer, Hiemstra, and Speckamp. The synthesis involves a Lewis acid-catalyzed coupling of a glycine cation equivalent with a silyl enol ether, followed by deprotection to yield the final product.

Experimental Protocol: Synthesis of N-Methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester

This first step involves the key carbon-carbon bond formation.

Materials:

-

Methyl 2-chloro-2-(methoxycarbonylamino)acetate

-

1-(trimethylsilyloxy)but-1-en-3-one (Silyl enol ether of methyl vinyl ketone)

-

Zinc chloride (ZnCl₂), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of methyl 2-chloro-2-(methoxycarbonylamino)acetate (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous zinc chloride (1.1 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add 1-(trimethylsilyloxy)but-1-en-3-one (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester as a colorless oil.

Experimental Protocol: Deprotection to (±)-5-Hydroxy-4-oxonorvaline

This final step removes the protecting groups to yield HON.

Materials:

-

N-Methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Methanol

-

Water

-

Dowex 50W-X8 resin (H⁺ form)

-

Ammonium hydroxide (NH₄OH), dilute solution

-

Ethanol

Procedure:

-

Dissolve N-methoxycarbonyl-5-hydroxy-4-oxonorvaline methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add barium hydroxide octahydrate (3.0 eq) to the solution.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a stream of carbon dioxide gas until the pH is approximately 7.

-

Filter off the precipitated barium carbonate and wash the solid with water.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino acid.

-

Prepare a column with Dowex 50W-X8 resin (H⁺ form).

-

Dissolve the crude product in water and load it onto the ion-exchange column.

-

Wash the column with water to remove impurities.

-

Elute the desired this compound with a dilute solution of ammonium hydroxide.

-

Collect the fractions containing the amino acid (monitor by TLC or other appropriate methods).

-

Concentrate the pure fractions under reduced pressure.

-

Recrystallize the resulting solid from a mixture of water and ethanol to obtain pure (±)-5-hydroxy-4-oxonorvaline.

Characterization Data

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Molecular Formula | C₅H₉NO₄ |

| Molecular Weight | 147.13 g/mol [1] |

| ¹H-NMR (D₂O) | δ (ppm): ~4.2 (t, 1H, α-CH), ~3.8 (s, 2H, -CH₂OH), ~3.0 (m, 2H, β-CH₂) |

| ¹³C-NMR (D₂O) | δ (ppm): ~175 (C=O, acid), ~210 (C=O, ketone), ~70 (-CH₂OH), ~55 (α-CH), ~40 (β-CH₂) |

| Mass Spec (ESI+) | m/z: 148.06 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.

References

Application Notes: Analytical Methods for the Detection of 5-hydroxy-4-oxonorvaline (HON)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-hydroxy-4-oxonorvaline (HON) is a non-proteinogenic amino acid that has been identified as an antifungal antibiotic produced by Streptomyces akiyoshiensis. Its unique structure and biological activity make it a compound of interest in drug discovery and development. Accurate and sensitive detection and quantification of HON are crucial for pharmacokinetic studies, mechanism of action investigations, and process optimization in manufacturing. These application notes provide a detailed protocol for the analysis of HON using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection, a widely adopted, robust, and sensitive method for amino acid analysis.

Principle of the Method

Due to the lack of a strong chromophore, direct detection of this compound by UV-Vis spectrophotometry is challenging. This protocol utilizes a pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the primary amine group of HON. The derivatized HON is then separated from other components in the sample matrix by reverse-phase HPLC and quantified using a UV or fluorescence detector. O-phthalaldehyde (OPA) is a commonly used derivatizing agent that reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.

Experimental Workflow Diagram

Caption: Experimental workflow for the detection and quantification of this compound.

Materials and Reagents

-

This compound (HON) standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

O-phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA) or 2-mercaptoethanol

-

Boric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Syringe filters (0.22 µm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Fluorescence detector or UV detector

-

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Solutions Preparation

-

Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5, with 5% acetonitrile.

-

Mobile Phase B: Acetonitrile.

-

Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

-

OPA Derivatizing Reagent: Dissolve OPA in methanol, then add 3-MPA. Mix this solution with the borate buffer. This reagent should be prepared fresh daily and protected from light.

-

HON Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HON standard in 0.1 M HCl.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Experimental Protocol

1. Sample Preparation

-

For liquid samples such as fermentation broth, centrifuge at 10,000 x g for 10 minutes to pellet cells and other insoluble materials.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered sample with 0.1 M HCl to bring the expected HON concentration within the range of the calibration curve.

2. Pre-column Derivatization

-

In an autosampler vial, mix 50 µL of the prepared sample or standard with 450 µL of the OPA derivatizing reagent.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Analysis

-

Column: Reverse-phase C18 column.

-

Mobile Phase:

-

Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5) with 5% acetonitrile.

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection:

-

Fluorescence: Excitation at 340 nm, Emission at 455 nm.

-

UV: 254 nm.

-

-

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 22 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

4. Data Analysis

-

Identify the peak corresponding to the derivatized HON based on the retention time obtained from the standard.

-

Integrate the peak area of the HON derivative in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the HON standards.

-

Determine the concentration of HON in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table presents hypothetical performance data for the described HPLC method for HON quantification. Researchers should perform their own validation to establish method-specific performance characteristics.

| Parameter | Value |

| Retention Time (RT) | ~12.5 min |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery) | 95 - 105% |

Alternative and Complementary Methods

While HPLC with pre-column derivatization is a robust method, other techniques can also be employed for the analysis of HON:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher selectivity and sensitivity and can provide structural confirmation of the analyte. A detailed protocol would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method would require derivatization to increase the volatility of HON. Silylation is a common derivatization technique for amino acids prior to GC-MS analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation and quantification, particularly at higher concentrations, without the need for derivatization.

The choice of analytical method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The provided HPLC protocol offers a reliable and accessible starting point for the routine analysis of this compound.

Application Note: HPLC Analysis of 5-hydroxy-4-oxonorvaline

An advanced method for the analysis of 5-hydroxy-4-oxonorvaline (HON), a novel antifungal antibiotic, has been developed utilizing High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for the quantification of HON in various sample matrices, tailored for researchers, scientists, and professionals in drug development. The described method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar compound, ensuring high sensitivity and reproducibility.

Introduction

This compound (HON) is an amino acid analogue with significant antifungal properties, known to inhibit protein biosynthesis.[1][] Its potential as a therapeutic agent necessitates a reliable and accurate analytical method for its quantification in research and pharmaceutical development. Due to its polar nature, traditional reversed-phase HPLC methods may offer inadequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative for the analysis of polar compounds, offering enhanced retention and separation without the need for derivatization.[3][4][5] This note describes a HILIC-based HPLC method for the determination of HON.

Chromatographic Conditions

A HILIC-based separation is proposed to achieve optimal retention and resolution of the polar this compound. The following conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC or UHPLC system with a quaternary pump, autosampler, and UV or Mass Spectrometry (MS) detector. |

| Column | HILIC Amide or Penta-Hydroxy Column (e.g., 150 x 2.1 mm, 1.7 µm). |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). |

| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). |

| Gradient Elution | 0-2 min: 95% B; 2-10 min: 95% to 50% B; 10-12 min: 50% B; 12-13 min: 50% to 95% B; 13-18 min: 95% B. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 5 µL. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) in positive ion mode. |

Method Validation Parameters (Representative)

The following table summarizes typical performance characteristics that should be evaluated during the validation of this analytical method. The values presented are illustrative and should be experimentally determined.

| Parameter | Expected Range/Value |

| Retention Time (Rt) | Approximately 5-8 minutes (to be determined) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL (UV), <0.01 µg/mL (MS) |

| Limit of Quantification (LOQ) | 0.15 µg/mL (UV), 0.03 µg/mL (MS) |

| Precision (%RSD) | < 2% |

| Accuracy/Recovery | 98-102% |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation

-

Liquid Samples (e.g., cell culture media, plasma):

-

To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 acetonitrile/water.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Solid Samples (e.g., tissue, formulation):

-

Homogenize a known weight of the solid sample in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Centrifuge to pellet insoluble material.

-

Proceed with the protein precipitation and subsequent steps as described for liquid samples.

-

3. HPLC Analysis

-

Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standards and samples onto the HPLC system.

-

Acquire data using the specified chromatographic conditions.

4. Data Analysis

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-